Cas no 1259945-15-7 ((1S)-7-CHLORO-5-FLUORO-1,2,3,4-TETRAHYDRONAPHTHYLAMINE)

1259945-15-7 structure
Productnaam:(1S)-7-CHLORO-5-FLUORO-1,2,3,4-TETRAHYDRONAPHTHYLAMINE
(1S)-7-CHLORO-5-FLUORO-1,2,3,4-TETRAHYDRONAPHTHYLAMINE Chemische en fysische eigenschappen
Naam en identificatie
-
- (1S)-7-CHLORO-5-FLUORO-1,2,3,4-TETRAHYDRONAPHTHYLAMINE
- 1-Naphthalenamine, 7-chloro-5-fluoro-1,2,3,4-tetrahydro-, (1S)-
- 1259945-15-7
- (S)-7-CHLORO-5-FLUORO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE
- Y12711
-
- Inchi: 1S/C10H11ClFN/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m0/s1
- InChI-sleutel: YIXVWVJASOXRJT-JTQLQIEISA-N
- LACHT: [C@@H]1(N)C2=C(C(F)=CC(Cl)=C2)CCC1
Berekende eigenschappen
- Exacte massa: 199.0564052g/mol
- Monoisotopische massa: 199.0564052g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 0
- Complexiteit: 188
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 26Ų
- XLogP3: 2.3
Experimentele eigenschappen
- Dichtheid: 1.247±0.06 g/cm3(Predicted)
- Kookpunt: 260.5±40.0 °C(Predicted)
- pka: 8.72±0.20(Predicted)
(1S)-7-CHLORO-5-FLUORO-1,2,3,4-TETRAHYDRONAPHTHYLAMINE Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1791568-1g |
(S)-7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
1259945-15-7 | 98% | 1g |
¥9979.00 | 2024-08-09 |
(1S)-7-CHLORO-5-FLUORO-1,2,3,4-TETRAHYDRONAPHTHYLAMINE Gerelateerde literatuur
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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